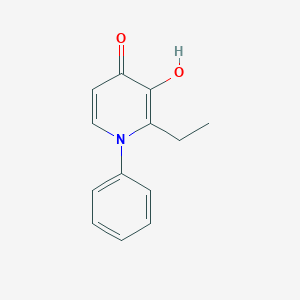
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s as a cognitive enhancer and has since gained popularity as a nootropic supplement. Phenylpiracetam is known for its ability to improve cognitive function, memory, and focus.
Applications De Recherche Scientifique
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animal and human studies. In a study conducted on rats, 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam was found to improve memory retention and retrieval. In another study, it was found to improve cognitive function in patients with traumatic brain injury. 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has also been studied for its potential to treat cognitive decline in elderly patients.
Mécanisme D'action
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam acts on the central nervous system by increasing the levels of acetylcholine, dopamine, and noradrenaline. It also increases the density of certain receptors in the brain, such as the NMDA receptor. These actions are believed to contribute to its cognitive-enhancing effects.
Effets Biochimiques Et Physiologiques
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects. It also increases the levels of certain neurotransmitters, such as acetylcholine, dopamine, and noradrenaline, which are involved in cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam has several advantages as a research tool. It is relatively easy to synthesize and can be used in a variety of laboratory settings. However, it is important to note that 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is a controlled substance in some countries and may require special permits to be used in research.
Orientations Futures
There are several potential future directions for research on 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam. One area of interest is its potential as a treatment for cognitive decline in elderly patients. Another area of interest is its potential as a treatment for cognitive impairment in patients with neurological conditions such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam and its potential applications in other areas of medicine.
Conclusion:
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is a nootropic drug that has gained popularity for its cognitive-enhancing properties. It has been extensively studied for its ability to improve memory, learning, and attention. 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam acts on the central nervous system by increasing the levels of certain neurotransmitters and increasing blood flow to the brain. While it has several advantages as a research tool, it is important to note that it is a controlled substance in some countries and may require special permits to be used in research. There are several potential future directions for research on 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam, including its potential as a treatment for cognitive decline in elderly patients and its potential as a treatment for cognitive impairment in patients with neurological conditions.
Méthodes De Synthèse
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-onetam is synthesized by reacting 2-oxo-1-pyrrolidine acetamide with phenylhydrazine in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate to form the final product, 1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
178547-52-9 |
|---|---|
Nom du produit |
1-Phenyl-2-ethyl-3-hydroxypyridine-4(1H)-one |
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-ethyl-3-hydroxy-1-phenylpyridin-4-one |
InChI |
InChI=1S/C13H13NO2/c1-2-11-13(16)12(15)8-9-14(11)10-6-4-3-5-7-10/h3-9,16H,2H2,1H3 |
Clé InChI |
MVUCZHYYEXGYDV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O |
SMILES canonique |
CCC1=C(C(=O)C=CN1C2=CC=CC=C2)O |
Synonymes |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



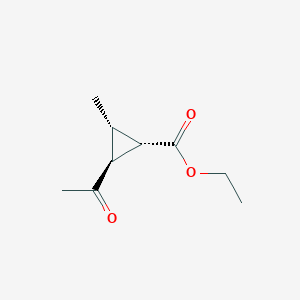
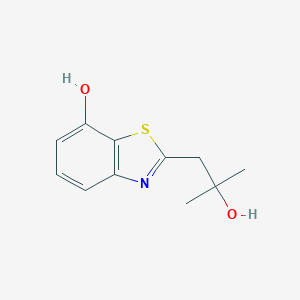


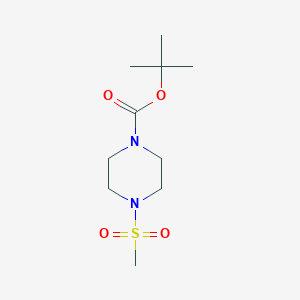
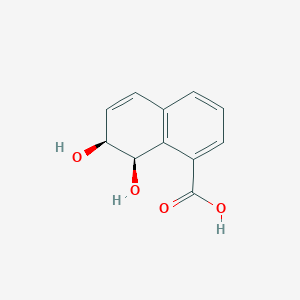






![4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B69599.png)
